molecular formula C4H7FO B3163440 ((1S,2R)-2-fluorocyclopropyl)methanol CAS No. 883731-59-7

((1S,2R)-2-fluorocyclopropyl)methanol

Cat. No.: B3163440
CAS No.: 883731-59-7
M. Wt: 90.10
InChI Key: ZRQVQDAWPHHSMU-IUYQGCFVSA-N
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Description

((1S,2R)-2-Fluorocyclopropyl)methanol is a chiral cyclopropane derivative characterized by a fluorine atom at the C2 position and a hydroxymethyl group at the C1 position of the cyclopropane ring. Its stereochemistry is critical in pharmaceutical applications, notably as a structural component in sitafloxacin, a fluoroquinolone antibiotic . The compound's synthesis involves cyclopropanation followed by selective fluorination and hydroxylation, as evidenced in the preparation of related quinolone derivatives .

Properties

IUPAC Name

[(1S,2R)-2-fluorocyclopropyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQVQDAWPHHSMU-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,2R)-2-fluorocyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene followed by fluorination and reduction steps. One common method involves the reaction of a suitable alkene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom. The resulting fluorocyclopropane is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, enantioselective synthesis methods may be employed to ensure the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

((1S,2R)-2-fluorocyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, CrO3, or other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions include fluorinated ketones, aldehydes, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

((1S,2R)-2-fluorocyclopropyl)methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ((1S,2R)-2-fluorocyclopropyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can influence the compound’s binding affinity and reactivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

[(1R,2S)-2-(Trifluoromethyl)cyclopropyl]methanol
  • Molecular Formula : C₅H₇F₃O
  • Key Features : Replaces the fluorine atom with a bulkier trifluoromethyl (-CF₃) group.
  • Properties: Higher molecular weight (140.10 vs. ~118 Da for the target compound) due to the CF₃ group. Hazard profile includes flammability (H225) and skin irritation (H315) .
rac-[(1R,2S)-2-(Fluoromethyl)cyclopropyl]methanol
  • Molecular Formula : C₅H₉FO
  • Key Features : Fluoromethyl (-CH₂F) substituent instead of a single fluorine.
  • Properties: Lower molecular weight (104 Da) due to fewer fluorine atoms. Predicted collision cross-section (CCS) of 120.2 Ų for [M+H]+ suggests a compact structure .
[(1S,3R)-2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol
  • Molecular Formula : C₅H₈F₂O₂
  • Key Features : Difluoro substitution and additional hydroxymethyl group.
  • Properties :
    • Increased electronegativity stabilizes the cyclopropane ring but may strain it due to steric effects.
    • Dual hydroxymethyl groups enhance hydrogen-bonding capacity, improving solubility in polar solvents .

Stereochemical Variations

(2-Phenylcyclopropyl)methanol (Cis and Trans Isomers)
  • Molecular Formula : C₁₀H₁₂O
  • Properties :
    • Cis isomer (MFCD00778633) and trans isomer (MFCD03931867) exhibit distinct physical properties (e.g., melting points, solubility).
    • Phenyl group increases molecular weight (148.20 Da) and reduces solubility in aqueous media compared to fluorinated analogs .
[(1S,2R)-2-(Hydroxymethyl)-1-phenylcyclopropyl]methanol
  • Molecular Formula : C₁₁H₁₄O₂
  • Key Features : Dual hydroxymethyl groups and a phenyl substituent.
  • Properties: Molecular weight (178.23 Da) and polar surface area (PSA) are higher, favoring solubility in DMSO or methanol . Potential for bifunctional reactivity (e.g., esterification or glycosylation) due to two hydroxyl groups.

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (Da) Key Substituents LogP (Predicted) Applications
((1S,2R)-2-Fluorocyclopropyl)methanol C₄H₇FO ~118 -F, -CH₂OH ~0.5 Antibiotic intermediates
[(1R,2S)-2-(CF₃)cyclopropyl]methanol C₅H₇F₃O 140.10 -CF₃ ~1.8 Lipophilic building blocks
rac-[(1R,2S)-2-(CH₂F)cyclopropyl]methanol C₅H₉FO 104.00 -CH₂F ~0.8 Drug discovery intermediates
(2-Phenylcyclopropyl)methanol (Cis) C₁₀H₁₂O 148.20 -Ph ~2.2 Materials science

Biological Activity

((1S,2R)-2-fluorocyclopropyl)methanol is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom and a hydroxymethyl group contributes to its interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, including its mechanism of action, synthesis methods, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₄H₇FO
  • Molecular Weight : 90.10 g/mol
  • Structural Features :
    • Cyclopropyl ring
    • Fluorine atom attached to one carbon
    • Hydroxymethyl group (-CH₂OH) at another position

The stereochemistry of this compound allows it to act as a bioisostere in drug design, enhancing its potential as a therapeutic agent .

The mechanism by which this compound exerts its effects involves:

  • Binding Affinity : The fluorine atom enhances binding affinity to specific enzymes and receptors through strong hydrogen bonds and dipole interactions .
  • Conformational Rigidity : The cyclopropyl ring contributes to the compound's rigidity, influencing its overall conformation and interaction with biological targets .

Enzyme Interactions

Research indicates that this compound can interact with various enzymes:

  • Potential Targets : It may serve as a precursor in drug development by influencing metabolic stability and bioavailability .
  • Binding Studies : Interaction studies have shown that the compound's unique structure allows it to engage effectively with enzymes involved in metabolic pathways.

Case Studies

Recent studies have highlighted the potential applications of this compound in pharmacology:

  • Fluorinated Derivatives : Investigations into fluorinated derivatives suggest improved activity at specific receptor sites, such as serotonin receptors .
  • Therapeutic Potential : Its structural characteristics make it a candidate for developing drugs targeting various conditions, particularly those requiring enhanced pharmacokinetic properties .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Starting Materials : Utilize readily available cyclopropane derivatives.
  • Fluorination Process : Employ selective fluorination techniques to introduce the fluorine atom.
  • Purification : Optimize purification methods to ensure high yield and enantioselectivity.

Innovative approaches such as continuous flow reactors have been utilized to enhance efficiency during industrial production .

Applications in Drug Development

This compound's unique properties make it suitable for various applications:

  • Drug Design : Its ability to mimic natural substrates allows it to be used in designing novel therapeutic agents.
  • Research Probes : It serves as a valuable probe for studying the effects of fluorine substitution on biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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